molecular formula C17H18N4O4 B1587703 H-Gly-Phe-Pna CAS No. 21027-72-5

H-Gly-Phe-Pna

Cat. No.: B1587703
CAS No.: 21027-72-5
M. Wt: 342.35 g/mol
InChI Key: KNDZCZRECXTRHP-UHFFFAOYSA-N
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Description

H-Gly-Phe-Pna, also known as Glycyl-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes. This compound is particularly valuable in the study of enzymes such as cathepsin C and other proteases that cleave peptide bonds.

Biochemical Analysis

Biochemical Properties

H-Gly-Phe-Pna plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes, including dipeptidyl peptidase I (cathepsin C). Cathepsin C is a lysosomal cysteine protease that sequentially removes dipeptides from the amino terminus of peptides and proteins. The interaction between this compound and cathepsin C involves the cleavage of the peptide bond between glycine and phenylalanine, resulting in the release of p-nitroaniline. This interaction is essential for studying the enzymatic activity and kinetics of cathepsin C and other related proteases .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes that regulate protein turnover and degradation. The cleavage of this compound by cathepsin C and other proteases can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of p-nitroaniline upon cleavage can be used to monitor the activity of proteases involved in cellular processes such as apoptosis, autophagy, and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteolytic enzymes, leading to the cleavage of the peptide bond and the release of p-nitroaniline. This process is facilitated by the binding of this compound to the active site of enzymes like cathepsin C, where specific amino acid residues interact with the substrate to catalyze the cleavage reaction. The resulting p-nitroaniline can be detected spectrophotometrically, providing insights into enzyme activity and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable when stored at low temperatures (e.g., -20°C) but may degrade over time if exposed to higher temperatures or light. Long-term studies have shown that the use of this compound in in vitro assays can provide consistent results for enzyme activity measurements, although the stability of the compound should be regularly monitored to ensure accuracy .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound is typically well-tolerated and can be used to study enzyme activity without significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. It is essential to determine the appropriate dosage range for each specific study to avoid toxicity while obtaining reliable data on enzyme activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and amino acid metabolism. The cleavage of this compound by proteolytic enzymes results in the release of glycine, phenylalanine, and p-nitroaniline. These products can enter various metabolic pathways, with glycine and phenylalanine being further metabolized through pathways such as glycolysis and the tricarboxylic acid cycle. The involvement of this compound in these pathways highlights its role in studying metabolic flux and enzyme kinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis or specific amino acid transporters. Once inside the cell, this compound may localize to lysosomes, where it interacts with proteolytic enzymes like cathepsin C. The distribution of this compound within cells can influence its accessibility to target enzymes and its overall effectiveness in biochemical assays .

Subcellular Localization

This compound primarily localizes to lysosomes within cells, where it serves as a substrate for lysosomal proteases such as cathepsin C. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity of this compound in lysosomes is crucial for studying the function of lysosomal enzymes and their role in cellular processes such as autophagy and protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Phe-Pna involves the coupling of glycyl and phenylalanine residues with p-nitroaniline. The process typically includes the following steps:

    Protection of Amino Groups: The amino groups of glycine and phenylalanine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free peptide.

    Attachment of p-Nitroaniline: The peptide is then coupled with p-nitroaniline using similar coupling reagents and conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: H-Gly-Phe-Pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The cleavage of the peptide bond between glycine and phenylalanine releases p-nitroaniline, which can be measured spectrophotometrically.

Common Reagents and Conditions:

    Enzymes: Proteolytic enzymes such as cathepsin C, trypsin, and chymotrypsin.

    Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer to maintain pH.

    Temperature: Reactions are typically carried out at physiological temperatures (37°C).

Major Products: The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that absorbs light at 405 nm.

Scientific Research Applications

H-Gly-Phe-Pna is widely used in scientific research for the following applications:

    Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteolytic enzymes in various biological samples.

    Drug Development: Used in screening assays to identify inhibitors of proteolytic enzymes, which are potential therapeutic agents.

    Biochemical Studies: Helps in understanding the specificity and kinetics of enzyme-substrate interactions.

    Clinical Diagnostics: Employed in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.

Comparison with Similar Compounds

    Glycyl-L-phenylalanine 4-methylcoumarin: Another chromogenic substrate used for similar enzyme assays.

    Succinyl-Ala-Ala-Pro-Phe-pNA: A substrate used for measuring the activity of prolyl-specific peptidases.

    Benzoyl-L-arginine p-nitroanilide: Used for trypsin activity assays.

Uniqueness: H-Gly-Phe-Pna is unique due to its specific cleavage by cathepsin C and other proteases, making it a valuable tool for studying these enzymes. Its chromogenic nature allows for easy and accurate measurement of enzyme activity.

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-N-(4-nitrophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c18-11-16(22)20-15(10-12-4-2-1-3-5-12)17(23)19-13-6-8-14(9-7-13)21(24)25/h1-9,15H,10-11,18H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDZCZRECXTRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393159
Record name H-Gly-Phe-pNA HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21027-72-5
Record name H-Gly-Phe-pNA HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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